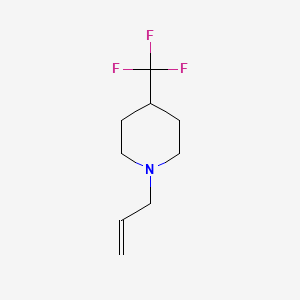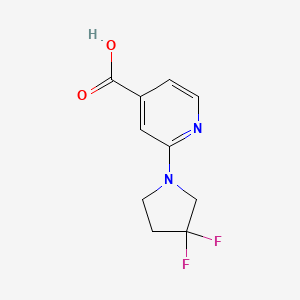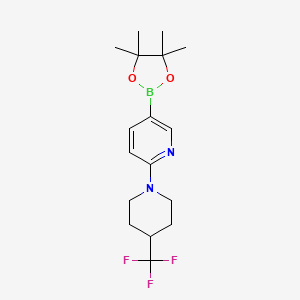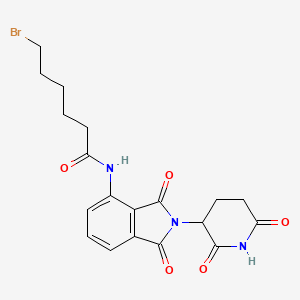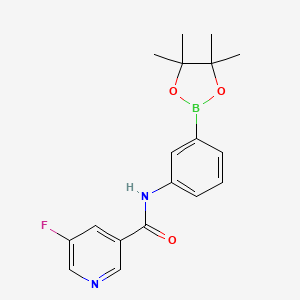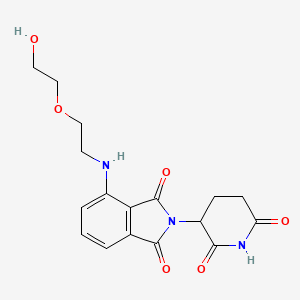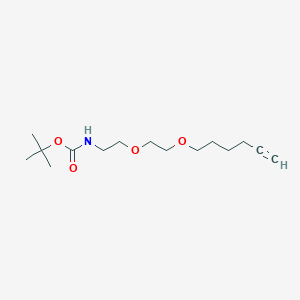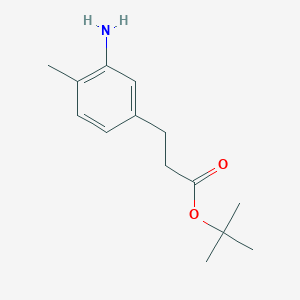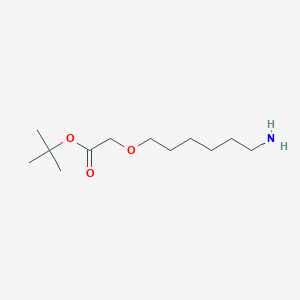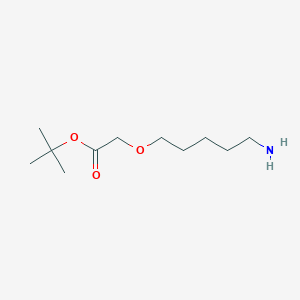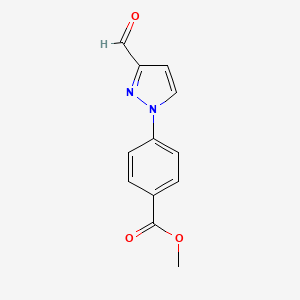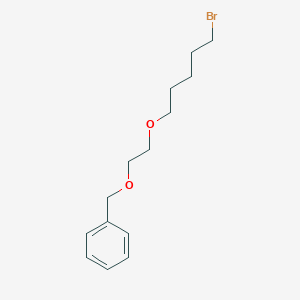
((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene: is an organic compound with the molecular formula C14H21BrO2. It is characterized by a benzene ring substituted with a (2-((5-bromopentyl)oxy)ethoxy)methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene typically involves the reaction of 2-(benzyloxy)ethanol with 1,5-dibromopentane in the presence of ammonium bromide and sodium hydroxide. The reaction is carried out at room temperature for 25 hours. The mixture is then treated with ice-cold water, and the pH is adjusted to 6-7 with hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the benzene ring.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include dehalogenated compounds or modified benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various functionalized compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene depends on its chemical reactivity. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to interact with various molecular targets. The benzene ring provides a stable aromatic system that can undergo further functionalization.
Vergleich Mit ähnlichen Verbindungen
- ((2-((5-Chloropentyl)oxy)ethoxy)methyl)benzene
- ((2-((5-Iodopentyl)oxy)ethoxy)methyl)benzene
- ((2-((5-Fluoropentyl)oxy)ethoxy)methyl)benzene
Uniqueness: ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective chemical transformations. Compared to its halogenated analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-(5-bromopentoxy)ethoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO2/c15-9-5-2-6-10-16-11-12-17-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMLGKAXWFZUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
